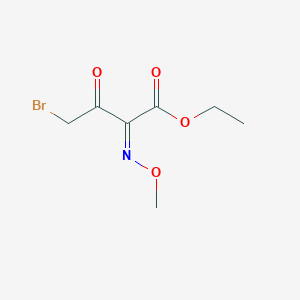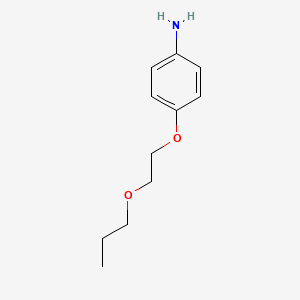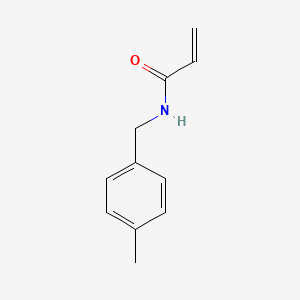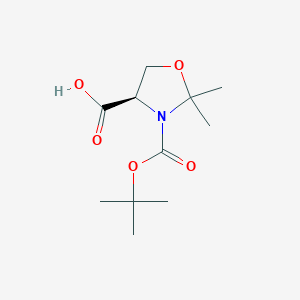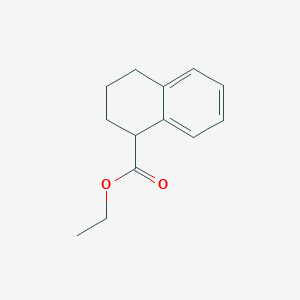
Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate
概要
説明
Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is a derivative of 1,2,3,4-Tetrahydronaphthalene, also known as Tetralin . Tetralin is a hydrocarbon with the chemical formula C10H12 . It is a partially hydrogenated derivative of naphthalene and is a colorless liquid that is used as a hydrogen-donor solvent .
Synthesis Analysis
Tetralin, the parent compound of this compound, is produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated . Over-hydrogenation converts tetralin into decahydronaphthalene (decalin) . In a classic named reaction called the Darzens tetralin synthesis, derivatives can be prepared by intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of Tetralin, the parent compound of this compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Tetralin is used as a hydrogen-donor solvent, for example in coal liquifaction . It functions as a source of H2, which is transferred to the coal . The partially hydrogenated coal is more soluble . It is also used for the laboratory synthesis of hydrogen bromide: C10H12 + 4 Br2 → C10H8Br4 + 4 HBr . The facility of this reaction is in part a consequence of the moderated strength of the benzylic C-H bonds .Physical And Chemical Properties Analysis
Tetralin, the parent compound of this compound, has a molar mass of 132.206 g·mol−1 . It is a colorless liquid with a density of 0.970 g/cm3 . It has a melting point of −35.8 °C and a boiling point of 206 to 208 °C . It is insoluble in water .科学的研究の応用
Photoreaction and Radical Cyclization
Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate is involved in the photoreaction of halomethyl substituted benzocyclic ketones with amines, leading to radical cyclization and ring expansion reactions promoted through photoinduced electron transfer processes. This reaction showcases the compound's role in complex chemical transformations, particularly in photochemical contexts (Hasegawa, 1997).
Chemoenzymatic Route in Amino Acid Synthesis
This compound plays a crucial role in the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and related tetrahydronaphthalene analogues. Using Candida antarctica lipase B in interesterification with butyl butanoate, it assists in producing amino acid enantiomers with high enantioselectivity, demonstrating its importance in chemoenzymatic synthesis processes (Li, Rantapaju, & Kanerva, 2011).
Synthesis of Tetrahydronaphthalene Lignan Esters
Intramolecular cyclization of ethyl p-azidophenyl-2-phenylalkanoates leads to the formation of tetrahydronaphthalene lignan esters, where this compound is a product. This synthesis route is significant for producing compounds with potential antitumor properties, as some of these lignan esters show growth inhibition in various human tumor cell lines (Pinto et al., 2011).
Antagonists in Medicinal Chemistry
A study on Phyllanthus niruri isolated non-peptidic endothelin-1 (ET-1) antagonists, identifying compounds structurally related to this compound. These compounds were found to inhibit ET-1 binding, showing potential in medicinal chemistry for cardiovascular diseases (Hussain et al., 1995).
Antimicrobial Applications
The synthesis of novel annulated azaheterocycles involving this compound derivatives has demonstrated antimicrobial activity against Gram-positive Staphylococcus aureus. This indicates its utility in developing new antibiotics and antimicrobial agents (Zheng, Meng, Wang, & Wang, 2021).
Safety and Hazards
Tetralin, the parent compound of Ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate, has a flash point of 77 °C and an autoignition temperature of 385 °C . It is considered a combustible material and there is a risk of ignition . Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors . It is recommended to keep the product and empty container away from heat and sources of ignition .
特性
IUPAC Name |
ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,12H,2,5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGYAVXHTVNYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3148820.png)

